molecular formula C29H23F3N4O2 B14764501 9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one

9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one

Cat. No.: B14764501
M. Wt: 516.5 g/mol
InChI Key: RVRAVVMEXPPOCZ-UHFFFAOYSA-N
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Description

“9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” is a complex organic compound that belongs to the class of benzo[h][1,6]naphthyridines This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a piperazinyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include halogenated benzo[h][1,6]naphthyridines, piperazine derivatives, and trifluoromethylphenyl precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

“9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyphenyl groups to quinones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, nitration, and sulfonation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., halogens, nitrating agents). Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” may be studied for its therapeutic potential. It could be evaluated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties could contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” include other benzo[h][1,6]naphthyridines with different substituents. Examples include:

  • 9-(4-Hydroxyphenyl)-1-(4-methylphenyl)benzo[h][1,6]naphthyridin-2(1H)-one
  • 9-(4-Hydroxyphenyl)-1-(4-chlorophenyl)benzo[h][1,6]naphthyridin-2(1H)-one

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazinyl and trifluoromethylphenyl groups may enhance its pharmacological activity and stability, making it a valuable compound for research and development.

Biological Activity

The compound 9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one is a member of the benzonaphthyridinone class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and its potential as a therapeutic agent.

The compound acts primarily as an inhibitor of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation. The mTOR pathway is often dysregulated in cancer, making it a significant target for therapeutic intervention. Studies have shown that this compound exhibits high selectivity and potency against mTOR, with an effective concentration (EC50) in the low nanomolar range (approximately 25 nM) .

Biological Activity and Efficacy

In vitro Studies:
Research indicates that the compound effectively inhibits mTOR signaling, leading to reduced cell proliferation in various cancer cell lines. For instance, it has shown significant cytotoxic effects in U87MG glioblastoma cells and other tumor models. The inhibition of downstream effectors such as S6K1 and 4EBP1 was observed, confirming its role as a potent mTOR inhibitor .

In vivo Studies:
In animal models, particularly xenograft models, the compound demonstrated significant antitumor activity. Doses around 20 mg/kg were effective in reducing tumor size and inhibiting mTOR-dependent pathways in vivo . The pharmacokinetics revealed a half-life of approximately 30 minutes post-intravenous administration, suggesting rapid metabolism which may limit oral bioavailability .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety contributes to receptor binding affinity. Variations in these structural components have been explored to optimize efficacy and reduce side effects .

Case Studies

Several studies have highlighted the effectiveness of this compound in specific cancer types:

  • Glioblastoma: In a study involving U87MG cells, treatment with the compound resulted in a significant decrease in cell viability and tumor growth, attributed to mTOR pathway inhibition .
  • Breast Cancer: Another study demonstrated that this compound could sensitize breast cancer cells to chemotherapy by inhibiting mTOR signaling, thereby enhancing the efficacy of conventional treatments .
  • Lung Cancer: Preclinical trials indicated that administration of this compound led to marked tumor regression in lung cancer models through targeted inhibition of mTOR .

Data Summary

Study TypeModelDose (mg/kg)EC50 (nM)Outcome
In VitroU87MG CellsN/A25Significant cytotoxicity
In VivoXenograft20N/ATumor size reduction
CombinationBreast CancerN/AN/AEnhanced chemotherapy efficacy

Properties

Molecular Formula

C29H23F3N4O2

Molecular Weight

516.5 g/mol

IUPAC Name

9-(4-hydroxyphenyl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one

InChI

InChI=1S/C29H23F3N4O2/c30-29(31,32)24-16-21(5-9-26(24)35-13-11-33-12-14-35)36-27(38)10-4-20-17-34-25-8-3-19(15-23(25)28(20)36)18-1-6-22(37)7-2-18/h1-10,15-17,33,37H,11-14H2

InChI Key

RVRAVVMEXPPOCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC=C(C=C6)O)C(F)(F)F

Origin of Product

United States

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